N-[3-Chloro-4-[(4-hydroxy[1,1'-biphenyl]-3-YL)azo]phenyl]acetamide
CAS No.: 77154-16-6
Cat. No.: VC17016875
Molecular Formula: C20H16ClN3O2
Molecular Weight: 365.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 77154-16-6 |
|---|---|
| Molecular Formula | C20H16ClN3O2 |
| Molecular Weight | 365.8 g/mol |
| IUPAC Name | N-[3-chloro-4-[(2-hydroxy-5-phenylphenyl)diazenyl]phenyl]acetamide |
| Standard InChI | InChI=1S/C20H16ClN3O2/c1-13(25)22-16-8-9-18(17(21)12-16)23-24-19-11-15(7-10-20(19)26)14-5-3-2-4-6-14/h2-12,26H,1H3,(H,22,25) |
| Standard InChI Key | RUOWZMURTIZENY-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)N=NC2=C(C=CC(=C2)C3=CC=CC=C3)O)Cl |
Introduction
Synthesis and Reaction Pathways
The synthesis of N-[3-Chloro-4-[(4-hydroxy[1,1'-biphenyl]-3-yl)azo]phenyl]acetamide involves a multi-step process anchored in diazotization and coupling reactions.
Diazotization of 4-Hydroxybiphenyl-3-amine
The first step entails diazotization of 4-hydroxybiphenyl-3-amine using nitrous acid () under acidic conditions (typically HCl) at 0–5°C. This generates a diazonium salt intermediate, which is highly reactive toward electrophilic substitution.
Coupling with 3-Chloro-4-acetamidoaniline
The diazonium salt is coupled with 3-chloro-4-acetamidoaniline in a basic medium (pH 8–9), where the amine group acts as a nucleophile, attacking the diazonium carbon. This step forms the azo linkage and yields the crude product.
Acetylation and Purification
Final acetylation with acetic anhydride or acetyl chloride ensures the acetamide group remains intact. Purification via recrystallization or column chromatography isolates the compound in >99% purity .
Applications in Materials Science
Azo compounds like N-[3-Chloro-4-[(4-hydroxy[1,1'-biphenyl]-3-yl)azo]phenyl]acetamide are pivotal in developing photoresponsive materials. Their ability to undergo trans-to-cis isomerism under UV light enables applications in:
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Optical Data Storage: Azo-doped polymers exhibit reversible optical changes, suitable for high-density storage devices .
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Liquid Crystal Displays (LCDs): The compound’s planar structure and dipole moment enhance alignment in liquid crystalline phases.
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Dye-Sensitized Solar Cells (DSSCs): As a photosensitizer, its broad absorption spectrum improves light-harvesting efficiency .
Spectroscopic Characterization
UV-Vis Spectroscopy
The compound displays strong absorption in the visible range (λ<sub>max</sub> ≈ 450–500 nm) due to the azo chromophore. Solvatochromic shifts are observed in polar solvents, indicating charge-transfer transitions .
NMR Analysis
<sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 10.2 (s, 1H, -OH), 8.3 (d, 1H, aromatic), 7.8–7.2 (m, 10H, biphenyl and phenyl), 2.1 (s, 3H, -COCH<sub>3</sub>).
Research Gaps and Future Directions
Current studies lack data on:
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Environmental Persistence: Degradation pathways under UV or microbial action.
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Toxicological Profiles: Acute/chronic toxicity in model organisms.
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Advanced Applications: Potential in biomedical imaging or drug delivery.
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